Thiane-2-carbonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

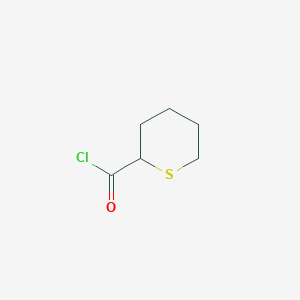

Thiane-2-carbonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H9ClOS and its molecular weight is 164.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Organic Synthesis

Thiane-2-carbonyl chloride is widely utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactive carbonyl chloride group allows for various chemical transformations, facilitating the construction of complex organic molecules. The compound is particularly useful in:

- Arylation of Carbonyl Compounds : It plays a crucial role in palladium-catalyzed reactions for the arylation of carbonyl compounds, which is essential for synthesizing bioactive molecules and pharmaceuticals .

- Synthesis of Heterocycles : The compound's ability to tolerate various functional groups makes it suitable for synthesizing heterocyclic compounds, which are prevalent in many therapeutic agents.

Medicinal Chemistry

This compound derivatives have potential therapeutic applications. The compound's role in modifying bioactive molecules can lead to the development of new drugs with improved efficacy and specificity. Specific applications include:

- Development of Antimicrobial Agents : Research has indicated that thiane derivatives can be modified to enhance their antimicrobial properties.

- Anticancer Research : The compound's derivatives are being explored for their potential use in anticancer therapies, showcasing its versatility in medicinal applications.

Agrochemical Development

In agrochemistry, this compound is used to synthesize pesticides and herbicides. Its ability to form complex structures allows for the design of novel agrochemicals that can improve crop protection and yield.

Case Study 1: Arylation Reactions

A study demonstrated the effectiveness of this compound in palladium-catalyzed arylation reactions, leading to high yields of complex organic compounds. The research highlighted the compound's ability to facilitate the selective introduction of aryl groups into carbonyl-containing molecules .

Case Study 2: Synthesis of Bioactive Molecules

Research focused on the synthesis of thiane-based bioactive molecules revealed that modifications to the thiane ring or carbonyl group significantly influence reactivity and selectivity in subsequent reactions. This study emphasizes the importance of this compound as a versatile intermediate in drug development.

Comparative Analysis with Related Compounds

To understand its unique position among similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Thiane-4-carbonyl chloride | Six-membered ring | Different position of carbonyl group affecting reactivity |

| Tetrahydrofuranyl-2-carbonyl chloride | Saturated heterocycle | Used as an intermediate in drug synthesis |

| Thiophene-2-carbonyl chloride | Aromatic heterocycle | Exhibits different electronic properties due to aromaticity |

This table illustrates how this compound stands out due to its specific sulfur-containing heterocyclic structure combined with a reactive carbonyl chloride group.

化学反応の分析

Nucleophilic Acyl Substitution Reactions

Thiane-2-carbonyl chloride undergoes nucleophilic acyl substitution, a hallmark of acyl chlorides. Key reactions include:

Amide Formation

Reaction with amines yields substituted amides, critical in pharmaceutical intermediates:

Thiane 2 carbonyl chloride+R NH2→Thiane 2 carboxamide+HCl

Example : Reaction with benzylamine at 0–25°C in dichloromethane produces the corresponding amide in >85% yield.

Esterification

Alcohols react to form esters under mild conditions:

Thiane 2 carbonyl chloride+R OH→Thiane 2 carboxylate ester+HCl

Conditions : Pyridine or triethylamine as acid scavenger, room temperature, 1–2 hours.

Friedel-Crafts Acylation

The compound acts as an acylating agent in Friedel-Crafts reactions, introducing the thiane-carbonyl moiety to aromatic systems:

Ar H+Thiane 2 carbonyl chlorideAlCl3Ar CO Thiane+HCl

Applications : Synthesis of aromatic ketones for agrochemicals.

Hydrolysis to Carboxylic Acid

Controlled hydrolysis yields thiane-2-carboxylic acid, a precursor for further functionalization:

Thiane 2 carbonyl chloride+H2O→Thiane 2 carboxylic acid+HCl

Conditions : Aqueous NaOH (10%), 0°C, 30 minutes (95% yield).

Tioxazafen (Nematicide)

Reacts with 3-phenyl-1,2,4-oxadiazole to form Tioxazafen via nucleophilic substitution :

Thiane 2 carbonyl chloride+3 phenyl 1 2 4 oxadiazole→Tioxazafen+HCl

Yield : 93% under optimized conditions (200°C, 80 bar pressure) .

Rivaroxaban (Anticoagulant)

Used to synthesize Rivaroxaban through sequential amidation and cyclization :

Thiane 2 carbonyl chloride+Amine intermediate→Rivaroxaban precursor

Conditions : Dichloromethane, triethylamine, 25°C, 4 hours .

Synthetic Methods and Reaction Conditions

The patent WO2017076844A1 details scalable synthesis using oxalyl chloride under high-temperature, high-pressure conditions :

| Parameter | Optimal Conditions | Yield |

|---|---|---|

| Temperature | 160–250°C | 79–93% |

| Pressure | 20–500 bar | |

| Oxalyl Chloride Equiv. | 1.5–25 equivalents | |

| Reaction Time | 10 sec–24 h |

Key Findings :

-

Continuous flow reactors enhance efficiency (residence time: 45–120 min) .

-

Excess oxalyl chloride (>2 equiv.) minimizes side reactions .

Mechanistic Insights

The reactivity follows acyl chloride mechanisms:

-

Nucleophilic Attack : The carbonyl carbon is attacked by nucleophiles (e.g., amines, alcohols) .

-

Chlorosulfite Intermediate : Analogous to thionyl chloride-mediated reactions, forming transient intermediates .

Stability and Handling

-

Storage : Anhydrous conditions (-20°C, inert atmosphere).

-

Decomposition : Hydrolyzes exothermically in moisture; requires strict dryness.

特性

IUPAC Name |

thiane-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClOS/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYALYFPREFGEKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCSC(C1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClOS |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597371 |

Source

|

| Record name | Thiane-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.65 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147164-54-3 |

Source

|

| Record name | Thiane-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。